5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine
Descripción
BenchChem offers high-quality 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-bromo-1-propylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-2-3-13-9-7(5-12-13)4-8(10)6-11-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKPZDNLCOMUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC=C(C=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Strategic Synthesis & Functionalization of 5-Bromo-1-alkyl-1H-pyrazolo[3,4-b]pyridine Scaffolds
Executive Summary
The 5-bromo-1-alkyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of type I and II kinase inhibitors (e.g., TRK, ALK, ROS1). Structurally, it serves as a bioisostere to indole and indazole, offering distinct hydrogen-bonding vectors and improved aqueous solubility due to the pyridine nitrogen.
This guide provides a rigorous technical roadmap for researchers. It moves beyond generic procedures to address the specific synthetic bottlenecks of this scaffold: regioselective N-alkylation and C5-functionalization .
Part 1: Structural Significance & Pharmacophore Logic
The 1H-pyrazolo[3,4-b]pyridine core is not merely a spacer; it is an active participant in ligand-target binding.
-
N1 Position: Controls solubility and pharmacokinetic (PK) properties. Bulky groups here can occupy the solvent-exposed regions of a kinase ATP-binding pocket.
-
N7 Position (Pyridine Nitrogen): Acts as a critical hydrogen bond acceptor (HBA), often interacting with the hinge region residues (e.g., the backbone NH of the hinge).
-
C5 Position (Bromine handle): The vector for extending the molecule into the hydrophobic back pocket (Gatekeeper region) via cross-coupling reactions.
Quantitative Comparison: Scaffold Properties
| Property | Indole | 1H-Indazole | 1H-Pyrazolo[3,4-b]pyridine |
| H-Bond Acceptors | 0 (NH is donor) | 1 (N2) | 2 (N2, N7) |
| pKa (Conj. Acid) | -2.4 | 1.3 | ~2.0 (Pyridine N) |
| Lipophilicity (cLogP) | High | Moderate | Lower (Improved Solubility) |
| Metabolic Liability | C3 oxidation | N-dealkylation | Stable Pyridine Ring |
Part 2: Core Synthesis (Cyclization)
The foundational step involves constructing the bicyclic core. The most robust method utilizes 5-bromo-2-fluoropyridine-3-carboxaldehyde.
Experimental Protocol: Hydrazine Cyclization
Objective: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Reaction Type: Nucleophilic Aromatic Substitution (
Reagents:
-
5-Bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq)
-
Hydrazine monohydrate (excess, ~5.0 eq)
-
Solvent: Ethanol (EtOH) or THF
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-bromo-2-fluoropyridine-3-carboxaldehyde in ethanol (0.5 M concentration).
-
Addition: Add hydrazine monohydrate dropwise at
to control exotherm. -
Cyclization: Heat the mixture to reflux (
) for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane). -
Workup: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol/water.
-
If no precipitate: Concentrate in vacuo, dilute with water, and extract with EtOAc.
-
-
Purification: Recrystallization from EtOH is usually sufficient.
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyrazole C3-H singlet (~8.0–8.2 ppm) and the broad NH signal (~13-14 ppm).
Caption: Core cyclization pathway via hydrazine condensation.
Part 3: The Regioselectivity Challenge (N1 vs N2 Alkylation)
This is the most critical technical hurdle. Alkylation of the pyrazole NH can occur at N1 or N2.[1][2][3][4] For kinase inhibitors, N1-alkylation is typically required for optimal binding modes.
Mechanism of Selectivity
The pyrazolo[3,4-b]pyridine anion is an ambient nucleophile.
-
N1-Alkylation: Thermodynamically favored in many cases but sterically sensitive.
-
N2-Alkylation: Often kinetically accessible, especially with small electrophiles (e.g., MeI) or under specific solvent conditions.
Protocol: Optimized N1-Selective Alkylation
Method: Cesium Carbonate / DMF System.[5]
Reagents:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)[6]
-
Alkyl Halide (R-X) (1.1 eq)[3]
-
Base:
(2.0 eq) -
Solvent: Anhydrous DMF (0.2 M)
Step-by-Step Workflow:
-
Activation: Dissolve the scaffold in dry DMF. Add
and stir at RT for 30 mins to generate the anion. -
Alkylation: Add the alkyl halide dropwise.
-
Tip: For highly reactive halides (e.g., Benzyl bromide), cool to
initially to minimize N2 kinetic product.
-
-
Reaction: Stir at RT (or
for unreactive alkyl chlorides) for 2–16 hours. -
Workup: Dilute with water (5x volume). Extract with EtOAc.[3] Wash organic layer with LiCl solution (to remove DMF).
Self-Validating Checkpoint (Isomer ID): You must confirm regiochemistry before proceeding.
-
NOESY NMR:
-
N1-Isomer: NOE correlation observed between the N1-Alkyl protons and the C7-H (pyridine proton) or C3-H .
-
N2-Isomer: NOE correlation observed between N2-Alkyl protons and C3-H ONLY. Strong lack of interaction with the pyridine ring protons.
-
-
C13 NMR: The chemical shift of the alkylated carbon often differs, but NOESY is definitive.
Caption: Decision logic for N-alkylation and validation of the N1 regioisomer.
Part 4: C5-Functionalization (Suzuki-Miyaura Coupling)
Once the N1-alkyl handle is established, the C5-bromo position is functionalized to introduce the "tail" of the inhibitor.
Protocol: Palladium-Catalyzed Cross-Coupling
Reagents:
-
N1-alkyl-5-bromo-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.2 eq)
-
Catalyst:
(0.05 eq) - Robust for heteroaromatics. -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon. Oxygen is the enemy of this catalytic cycle.
-
Mixing: Combine scaffold, boronic acid, and catalyst in Dioxane.
-
Activation: Add the aqueous base.
-
Reaction: Heat to
for 2–6 hours.-
Microwave Option:
for 30 mins often improves yield for difficult substrates.
-
-
Scavenging: Filter through Celite to remove Pd black.
Troubleshooting:
-
De-bromination (Hydrodebromination): If you see the H-substituted product, the reaction is too hot or the catalyst loading is too high. Switch to a milder precatalyst like XPhos Pd G2 .
Part 5: Case Study & SAR Visualization
Application: TRK Kinase Inhibition (e.g., Larotrectinib analogs). Researchers have utilized this scaffold to target the ATP pocket of TRK receptors.
SAR Logic:
-
N1-R: Difluorophenyl or similar lipophilic moiety (fits hydrophobic pocket).
-
C5-R: Solubilizing group (e.g., pyrrolidine-linked amide) or H-bond acceptor to interact with the gatekeeper residue.
Caption: Structure-Activity Relationship (SAR) map for the scaffold.
References
-
National Institutes of Health (NIH). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
Royal Society of Chemistry (RSC). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link][1][3][6][9][12][13][14]
-
WuXi Biology. Activation Energy Estimation for Alkylation of Pyrazole (Part II). Available at: [Link]
Sources
- 1. Mechanism of a Highly Selective N2 Alkylation of Indazole-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 7. 5-Bromo-1H-pyrazolo[3,4-b]pyridine | CAS 875781-17-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2 [sigmaaldrich.com]
- 9. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dau.url.edu [dau.url.edu]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. scispace.com [scispace.com]
5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine: A Strategic Scaffold for Kinase Inhibitor Discovery
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine represents a high-value "privileged structure." This scaffold serves as a bioisostere of the purine core found in ATP, making it an ideal template for developing Type I and Type II kinase inhibitors.
The 5-bromo substituent acts as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing rapid library generation. Meanwhile, the N-1 propyl group locks the tautomeric state of the pyrazole ring and provides a defined hydrophobic vector, often critical for occupying the solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose binding pocket) of kinase active sites.
This guide details the synthesis, reactivity profile, and medicinal chemistry applications of this building block, supported by validated protocols and mechanistic insights.[1]
Chemical Profile & Structural Logic[2][3]
Core Architecture
The pyrazolo[3,4-b]pyridine system is a fused bicycle containing a pyridine ring fused to a pyrazole.[1][2]
-
Substituents:
-
C5-Bromo: An electrophilic site primed for oxidative addition by transition metals (Pd, Ni).
-
N1-Propyl: An alkyl chain that eliminates N-H acidity, prevents promiscuous hydrogen bonding, and increases lipophilicity (cLogP modulation).
-
Tautomeric Locking
Unsubstituted pyrazolo[3,4-b]pyridines exist in equilibrium between 1H- and 2H-tautomers. Functionalizing the N1 position with a propyl group "locks" the aromatic system into the 1H-form. This is crucial for structure-activity relationship (SAR) consistency, ensuring the drug candidate presents a single, defined geometry to the target protein.
| Property | Value / Description |
| CAS Number | 1016823-09-8 (Analogous ref: 875781-17-2 for 1H-parent) |
| Molecular Formula | C |
| Molecular Weight | 240.10 g/mol |
| H-Bond Donors | 0 (N1 is capped) |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N2) |
| Predicted LogP | ~2.8 (vs ~1.5 for 1-H parent) |
Synthetic Utility & Reactivity Map
The utility of this building block lies in its orthogonal reactivity. The C5-Bromine is the primary "growth vector," while the C3 position offers a secondary vector if activated (e.g., via iodination).
Reactivity Diagram
Figure 1: Reactivity map highlighting the primary C5 growth vector (Blue) and secondary C3 potential (Red).
Experimental Protocols
Synthesis of the Building Block (N1-Alkylation)
Rationale: Commercial sources often supply the 1H-parent. N-alkylation must be regioselective for N1 over N2. Using a mild base like Cesium Carbonate (
Reagents:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
1-Iodopropane (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
DMF (Anhydrous, 10 mL/g substrate)
Procedure:
-
Dissolution: Charge a round-bottom flask with 5-Bromo-1H-pyrazolo[3,4-b]pyridine and anhydrous DMF under
atmosphere. -
Deprotonation: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation. -
Alkylation: Dropwise add 1-iodopropane.
-
Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Pour mixture into ice-water (10x volume). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes). The N1-isomer elutes later than the N2-isomer (minor byproduct) in most systems.
Application: Suzuki-Miyaura Coupling at C5
Rationale: This protocol installs an aryl group at C5, a common design in kinase inhibitors (e.g., mimicking the adenine hinge-binding region).
Reagents:
-
5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (0.05 eq)
- (2.0 M aq. solution, 3.0 eq)
-
1,4-Dioxane (degassed)
Procedure:
-
Combine the bromide, boronic acid, and Pd-catalyst in a microwave vial.
-
Add Dioxane and aqueous Base.
-
Purge with Argon for 5 minutes.
-
Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.
-
Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.
Medicinal Chemistry Applications
Kinase Inhibition (TRK, FGFR, PIM-1)
The pyrazolo[3,4-b]pyridine core is a proven scaffold for ATP-competitive inhibition.
-
Hinge Binding: The N7 (pyridine nitrogen) and N2 (pyrazole nitrogen) can serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., interacting with the backbone NH of the hinge residue).
-
Gatekeeper Interaction: The C5 substituent extends into the hydrophobic back-pocket, often determining selectivity against kinases with bulky gatekeeper residues.
-
Solvent Front: The N1-propyl group points towards the solvent-exposed region (ribose pocket), improving cellular permeability compared to the unsubstituted parent.
Workflow: Library Generation
Figure 2: Divergent synthesis workflow converting the core scaffold into a focused library.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Codes: H315, H319, H335.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is stable, but the pyridine ring can be susceptible to N-oxidation if exposed to strong oxidants for prolonged periods.
-
Solubility: Soluble in DMSO, DMF, DCM, and MeOH. Poor solubility in water.
References
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Royal Society of Chemistry (RSC) Advances.
-
Tan, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
-
Bedwell, E.V., et al. (2023).[9] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
-
PubChem. 5-Bromo-1H-pyrazolo[3,4-b]pyridine Compound Summary. National Library of Medicine.
-
GuideChem. Preparation of 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE | 875781-17-2 [chemicalbook.com]
- 4. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 5-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine - CAS:1016823-09-8 - Abovchem [abovchem.com]
- 7. guidechem.com [guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity of N1 vs. N2 Alkylation in Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common synthetic challenge: controlling the regioselectivity of N1 versus N2 alkylation of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocycle is a privileged structure in medicinal chemistry, and precise control over its functionalization is paramount for developing novel therapeutics.[1][2][3][4]
This document will delve into the underlying principles governing this selectivity and offer field-proven strategies to steer your reactions toward the desired isomer.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols to overcome them.
Issue 1: My N-alkylation reaction yields a mixture of N1 and N2 isomers with poor selectivity. How can I improve the regioselectivity?
The formation of a mixture of N1 and N2 alkylated products is a frequent challenge. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[5][6]
Underlying Causes and Strategic Solutions:
-
Steric Hindrance: The relative accessibility of the two nitrogen atoms is a primary determinant of the alkylation site. Bulky substituents on the pyrazolo[3,4-b]pyridine core or a sterically demanding alkylating agent will favor reaction at the less hindered nitrogen.[6]
-
Electronic Effects: The electron density at each nitrogen atom influences its nucleophilicity. Electron-donating or -withdrawing groups on the heterocyclic core can modulate the reactivity of the N1 and N2 positions.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[5][7]
Optimization Workflow:
Here is a systematic approach to optimizing your reaction for improved regioselectivity:
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazolo[3,4-b]pyridine N-alkylation.
Detailed Experimental Protocols:
Protocol 1: Base and Solvent Screening for Regioselectivity
This protocol outlines a parallel screening experiment to identify the optimal base and solvent combination for your specific substrate and alkylating agent.
-
Preparation: In an array of reaction vials, add your pyrazolo[3,4-b]pyridine starting material (1.0 eq).
-
Base Addition: To each designated vial, add the appropriate base (1.2 eq). Common bases to screen include NaH, K₂CO₃, and Cs₂CO₃.
-
Solvent Addition: Add the designated solvent to each vial. Screen a range of solvents such as DMF, DMSO, THF, and acetonitrile.
-
Alkylation: Add the alkylating agent (1.1 eq) to each vial.
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature or 60 °C) and monitor by TLC or LC-MS.
-
Analysis: After completion, quench the reactions and analyze the N1:N2 isomer ratio by ¹H NMR or HPLC.
| Base | Solvent | Temperature (°C) | Typical N1:N2 Ratio (Example) |
| NaH | DMF | 25 | 1:2 |
| K₂CO₃ | DMSO | 60 | 3:1 |
| Cs₂CO₃ | Acetonitrile | 80 | 5:1 |
Note: The above table is illustrative. The optimal conditions will be substrate-dependent.
Issue 2: I am observing the formation of only the N2-alkylated product, but the N1 isomer is my target. How can I reverse the selectivity?
Achieving N1 selectivity when N2 is electronically or sterically favored can be challenging. However, several strategies can be employed to override the inherent reactivity.
Strategic Approaches to Favor N1 Alkylation:
-
Protecting Group Strategy: The use of a removable protecting group can block the more reactive N2 position, directing alkylation to N1. The p-methoxybenzyl (PMB) group is a common choice, which can be subsequently removed under acidic conditions.[8]
-
Mitsunobu Reaction: For the introduction of alkyl groups from corresponding alcohols, the Mitsunobu reaction can sometimes offer different regioselectivity compared to traditional SN2 alkylations.[9] This reaction proceeds via an alkoxyphosphonium intermediate and can be sensitive to the steric and electronic environment in a different manner.[9]
Protocol 2: N1-Alkylation via a Protecting Group Strategy
-
Protection: React the starting pyrazolo[3,4-b]pyridine with NaH and p-methoxybenzyl chloride (PMB-Cl) in DMF to selectively protect the N2 position.[8]
-
Purification: Purify the N2-PMB protected intermediate by column chromatography.
-
N1-Alkylation: Subject the purified intermediate to your desired N1-alkylation conditions (e.g., NaH and an alkyl halide in DMF).
-
Deprotection: Remove the PMB group using an acid such as trifluoroacetic acid (TFA) to yield the N1-alkylated product.[8]
Caption: Workflow for achieving N1-alkylation using a protecting group strategy.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in the alkylation of pyrazolo[3,4-b]pyridines?
A1: The regioselectivity is primarily governed by a combination of steric and electronic factors. Generally, alkylation favors the less sterically hindered nitrogen atom.[6] Electronically, the more nucleophilic nitrogen is preferred; however, the relative nucleophilicity of N1 and N2 can be influenced by substituents on the ring system.[5] Computational studies on simpler pyrazole systems have shown that the nature of the alkylating agent itself can also play a crucial role in determining the transition state energies for N1 versus N2 attack, thereby influencing the product ratio.[10]
Q2: How does the choice of base influence the N1/N2 ratio?
A2: The base plays a critical role in deprotonating the pyrazole nitrogen, forming the nucleophilic pyrazolide anion. The counterion of the base (e.g., Na⁺, K⁺, Cs⁺) can coordinate with the nitrogen atoms of the pyrazolide, influencing the accessibility of each nitrogen to the incoming electrophile.[7] For instance, in some systems, larger, "softer" cations like Cs⁺ may favor alkylation at a different position compared to smaller, "harder" cations like Na⁺ due to differing coordination strengths and steric profiles of the resulting ion pairs.
Q3: Are there any "directing group" strategies to control regioselectivity?
A3: Yes, substituents on the pyrazolo[3,4-b]pyridine ring can act as directing groups. For example, a substituent at the C3 position will sterically hinder the N2 position, thereby favoring alkylation at N1. Conversely, a substituent at C7 of the fused pyridine ring could potentially influence the steric environment around N1. In some cases, substituents can also form hydrogen bonds with the alkylating agent in the transition state, stabilizing one approach over the other.[10]
Q4: Can I use a catalyst to improve regioselectivity?
A4: While not as common as stoichiometric reagents for this specific transformation, the choice of catalyst in related synthetic steps can be crucial. For instance, in some multi-component reactions that form the pyrazolo[3,4-b]pyridine core, Lewis acid catalysts like ZrCl₄ have been employed.[2][11] While this doesn't directly control a subsequent N-alkylation, ensuring a clean formation of the starting heterocycle is vital. For the alkylation itself, phase-transfer catalysts could potentially be explored to alter the reaction environment and influence the N1/N2 ratio, although this is less commonly reported.
Q5: What are the best methods for separating N1 and N2 isomers if my optimization fails to provide a single regioisomer?
A5: If a mixture of isomers is unavoidable, flash column chromatography is the most common and effective method for separation.[12] The polarity difference between the N1 and N2 isomers is often sufficient for separation on silica gel. Careful selection of the eluent system, often a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone), is key.[12] In more challenging cases, preparative HPLC may be necessary.
References
- Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers (RSC Publishing).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. ResearchGate.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. American Chemical Society.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC.
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate.
- Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. Benchchem.
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
- Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ResearchGate.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC.
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate.
- N-methylation of pyrazole. Reddit.
- Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in the propylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the propylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Technical Support Center: Propylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for the synthesis of N-propylated 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific N-alkylation reaction. As a fused heterocyclic system, the pyrazolo[3,4-b]pyridine core presents unique challenges, most notably the potential for alkylation at two different nitrogen atoms, leading to mixtures of regioisomers.[1] This document provides in-depth, field-proven insights to help you diagnose and resolve common issues leading to low reaction yields.
The 1H-pyrazolo[3,4-b]pyridine scaffold exists in tautomeric equilibrium with the 2H-form, though the 1H-tautomer is significantly more stable.[2][3] Deprotonation with a base generates a delocalized pyrazolide anion, which can be alkylated at either the N1 or N2 position. Understanding and controlling the factors that influence this regioselectivity is paramount to achieving a high yield of the desired product.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the propylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve it?
Answer: Low conversion is a frequent issue that typically points to problems with reaction setup, reagents, or conditions. Let's break down the potential culprits.
-
Cause A: Incomplete Deprotonation The first step of the reaction is the deprotonation of the pyrazole N-H proton to form the nucleophilic anion. If this step is inefficient, the subsequent alkylation will not proceed.
-
Troubleshooting Steps:
-
Verify Base Quality: Sodium hydride (NaH), a common choice for this reaction, can be deactivated by moisture.[4] Use NaH from a freshly opened container or a previously well-sealed one. Ensure the NaH dispersion is properly handled under an inert atmosphere.
-
Ensure Anhydrous Conditions: Any moisture in the solvent or on the glassware will quench the base. Flame-dry glassware under vacuum and use anhydrous solvents.
-
Optimize Base Stoichiometry: While 1.1 equivalents of base are often sufficient, increasing to 1.3-1.5 equivalents can help overcome trace amounts of moisture and drive the deprotonation to completion.
-
Allow Sufficient Deprotonation Time: Add the base to the solution of the pyrazolopyridine at a low temperature (e.g., 0 °C) and allow it to stir for at least 30 minutes before adding the propylating agent (e.g., 1-iodopropane or 1-bromopropane).[4]
-
-
-
Cause B: Suboptimal Reaction Conditions The kinetics of the Sₙ2 reaction are highly dependent on solvent, temperature, and time.
-
Troubleshooting Steps:
-
Solvent Choice: The solvent must be able to dissolve the pyrazolide salt. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[4] If using a less polar solvent like Tetrahydrofuran (THF), solubility issues may arise.
-
Temperature and Reaction Time: While many alkylations proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid potential degradation at higher temperatures.[5]
-
-
-
Cause C: Purity of Starting Materials Impurities in either the 5-bromo-1H-pyrazolo[3,4-b]pyridine or the propylating agent can interfere with the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the identity and purity of your starting materials via ¹H NMR, LC-MS, or melting point analysis.
-
Use a More Reactive Electrophile: 1-iodopropane is more reactive than 1-bromopropane and may improve conversion rates, although it is more expensive.
-
-
Question 2: I'm getting a good overall yield, but it's a mixture of two regioisomers (N1- and N2-propyl). How can I control the regioselectivity?
Answer: This is the most common and complex challenge in the alkylation of unsymmetrical pyrazoles.[1][6] The ratio of N1 to N2 products is dictated by a delicate balance of steric effects, electronics, and the nature of the ion pair formed between the pyrazolide anion and the base's counter-ion.[7][8]
The key insight is that reaction conditions can be tuned to favor either the kinetic or thermodynamic product.
-
Kinetic vs. Thermodynamic Control:
-
N2-Alkylation (Kinetic Product): Often favored under conditions that form a tight ion pair (TIP) or close ion pair (CIP). The cation (e.g., Na⁺) can coordinate between the N2 and the adjacent pyridine nitrogen (N7), sterically blocking the N1 position and directing the electrophile to N2.[7][8]
-
N1-Alkylation (Thermodynamic Product): The 1H-tautomer is generally more stable, and thus the N1-alkylated product is often the thermodynamically favored isomer.[3] Conditions that promote solvent-separated ion pairs (SIPs) or allow for equilibration will typically favor the N1 product.
-
The following diagram illustrates the competing pathways:
Strategies for Controlling Regioselectivity:
The choice of base and solvent is the most powerful tool for directing the regiochemical outcome.
| Strategy | Base | Solvent | Rationale & Expected Outcome | Reference |
| Favoring N2 (Kinetic) | Sodium Hydride (NaH) | THF | The small Na⁺ cation forms a tight ion pair, coordinating with N2 and N7, sterically hindering the N1 position. This directs alkylation to the more accessible N2 site. | [7],[8] |
| Favoring N1 (Thermodynamic) | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | DMF, DMSO | The large, poorly coordinating cations (K⁺, Cs⁺) and highly polar solvents promote solvent-separated ion pairs. This reduces the steric bias, allowing alkylation to occur at the more thermodynamically stable N1 position. | [7],[8],[9] |
Hypothetical Experimental Data for Optimization:
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio (Hypothetical) |
| 1 | NaH (1.2) | THF | 25 | 12 | 20:80 |
| 2 | NaH (1.2) | DMF | 25 | 12 | 45:55 |
| 3 | K₂CO₃ (2.0) | DMF | 60 | 18 | 75:25 |
| 4 | Cs₂CO₃ (2.0) | DMSO | 60 | 18 | >90:10 |
Question 3: My isolated yield is very low after column chromatography, even though TLC/LC-MS analysis of the crude reaction mixture looks promising. How can I improve my product recovery?
Answer: This indicates that the low yield is not from the reaction itself, but from the workup and purification process. Pyrazolo[3,4-b]pyridines are often polar, which can lead to purification challenges.
-
Cause A: Product Adsorption on Silica Gel The basic nitrogen atoms on the heterocyclic core can interact strongly with the acidic silica gel, leading to significant tailing and poor recovery from the column.
-
Troubleshooting Steps:
-
Modify the Eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). This will compete for the acidic sites on the silica, reducing product adsorption and improving peak shape.
-
Use a Different Stationary Phase: If the issue persists, consider switching to a more inert or basic stationary phase, such as neutral or basic alumina.
-
Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for purification and can lead to much higher recovery of pure material.
-
-
-
Cause B: Inefficient Extraction If a significant amount of a high-boiling, water-miscible solvent like DMF or DMSO was used, it can complicate the aqueous workup.
-
Troubleshooting Steps:
-
Dilute with Water: After the reaction is complete, pour the crude mixture into a large volume of water or brine. This will cause many organic products to precipitate or allow for more efficient extraction into a non-polar organic solvent.
-
Multiple Extractions: Extract the aqueous layer at least three times with a suitable solvent like Ethyl Acetate or Dichloromethane to ensure complete recovery of the product.
-
Back-Washing: Combine the organic extracts and wash them several times with brine to remove any remaining DMF or DMSO, which can interfere with the concentration step.
-
-
Experimental Protocols
Protocol 1: General Procedure for N-Propylation (Favoring N1 Isomer)
This protocol is optimized for regioselective synthesis of the N1-propyl isomer.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Electrophile Addition: Add 1-iodopropane (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC (e.g., in 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-18 hours.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash three times with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (potentially with 0.5% triethylamine added to the eluent).
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing yield issues.
References
-
Li, J., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2212. [Link]
-
Phelps, C. B., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[5][10][11]Triazolo[2][7]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]
-
ResearchGate. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions.... Retrieved February 24, 2026, from [Link]
-
Katsamakas, S., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1481. [Link]
-
Qin, K., Wang, L., & Li, D. (2022). Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. Hans Journal of Medicinal Chemistry, 10(4), 329-335. [Link]
-
Khouili, M., et al. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(2), 240-251. [Link]
-
Wang, S., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
-
Akrivou, M., et al. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. International Journal of Molecular Sciences, 25(3), 1599. [Link]
-
Zhang, M., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Keating, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Sharma, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5535. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for separating 1-propyl and 2-propyl pyrazolo[3,4-b]pyridine isomers
Technical Support Center: Pyrazolo[3,4-b]pyridine Isomer Purification
-
Ticket ID: #PYR-34B-ISO-001
-
Subject: Resolution of 1-propyl (N1) vs. 2-propyl (N2) Regioisomers
-
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The alkylation of pyrazolo[3,4-b]pyridine with propyl halides typically yields a mixture of N1-propyl (thermodynamically favored) and N2-propyl (kinetically favored) isomers. Due to the fused pyridine ring, these isomers exhibit distinct electronic profiles but often possess similar dipole moments, leading to co-elution in standard flash chromatography. This guide provides a definitive troubleshooting workflow for identification, separation, and synthetic prevention.
Module 1: Diagnostic & Identification (Tier 1)
"How do I definitively know which spot is which?"
Before attempting scale-up separation, you must validate the regio-identity of your crude material. Reliance on "expected" elution order is a common cause of failure.
The Definitive NOESY Test
The most reliable method to distinguish N1- from N2-alkylation in the [3,4-b] fused system is 1H-1H NOESY NMR .
-
Structure Topology:
-
N1-Isomer: The N1 nitrogen is attached to the bridgehead carbon (C7a). An alkyl group here is spatially proximate to the pyridine ring proton at C7 .
-
N2-Isomer: The N2 nitrogen is distal to the pyridine ring. An alkyl group here is spatially proximate to the pyrazole proton at C3 .
-
Diagnostic Protocol:
-
Isolate a small fraction of the "major" and "minor" spots via analytical TLC or HPLC.
-
Run 1H-NMR and NOESY (mixing time 500ms).
-
Check Cross-Peaks:
| Feature | N1-Propyl Isomer (Target) | N2-Propyl Isomer (Impurity) |
| Key NOE Signal | Strong NOE between Propyl-CH₂ and Pyridine C7-H | Strong NOE between Propyl-CH₂ and Pyrazole C3-H |
| C3-H Shift | Typically downfield ( | Typically upfield ( |
| 13C Shift (N-CH₂) | Distinct shielding pattern | Distinct shielding pattern |
Tech Note: If your pyrazolo[3,4-b]pyridine has a substituent at C3, the N2-NOE diagnostic changes. In that case, the absence of the Propyl/C7-H interaction is the primary confirmation for N2.
Module 2: Purification Workflows (Tier 2)
"Standard flash chromatography isn't working. What now?"
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate purification method based on TLC behavior.
Troubleshooting Guide: Chromatography
Issue 1: Peaks are tailing or co-eluting on Silica (Normal Phase).
-
Cause: Pyrazoles are basic. They interact with the acidic silanols on the silica gel surface, causing band broadening.
-
Solution A (Modifier): Add 1% Triethylamine (Et3N) to your mobile phase. This blocks the silanol sites.
-
Protocol: Pre-wash column with 3 CV of Hexane:Et3N (99:1). Run gradient with Hexane:EtOAc (+1% Et3N).
-
-
Solution B (Solvent Switch): Switch from Hexane/EtOAc to DCM/MeOH .
-
Why: The higher solubility and polarity of DCM often breaks the hydrogen-bonding network differently than EtOAc, potentially altering the selectivity (
) between isomers.
-
Issue 2: Isomers are inseparable on Normal Phase.
-
Solution: Switch to Reverse Phase (C18) .
-
Mechanism:[1][2][3][4] The N1-propyl isomer is generally more lipophilic (retains longer) than the N2-isomer due to the vector cancellation of the dipole moments in the fused system.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: Shallow gradient (e.g., 5% to 40% ACN over 20 mins) is often required.
-
Module 3: Scalability & Crystallization (Tier 3)
"I have 50 grams. I cannot run a column."
Crystallization is the preferred method for multi-gram scale purification, exploiting the symmetry differences between the isomers.
Standard Protocol:
-
Solvent Selection: Ethanol (EtOH) or Isopropanol (IPA).
-
Dissolution: Dissolve the crude mixture in minimum hot solvent.
-
Enrichment:
-
N1-Isomer: Often crystallizes first and more readily due to higher symmetry and packing efficiency compared to the "kinked" N2-isomer.
-
N2-Isomer: Usually remains in the mother liquor.
-
-
Refinement: If purity is <95% after first crop, recrystallize the solid from EtOH/Water (9:1) .
Data Validation:
Isomer Typical MP Trend Solubility (EtOH) N1-Propyl Higher Melting Point Lower (Crystallizes out) | N2-Propyl | Lower Melting Point | Higher (Stays in liquor) |
Module 4: Synthetic Optimization (Prevention)
"How do I stop the N2 isomer from forming?"
If purification is too difficult, you must optimize the reaction to favor N1 regioselectivity (Thermodynamic Control).
Mechanism of Regioselectivity
The pyrazolo[3,4-b]pyridine anion is an ambident nucleophile.
-
Kinetic Control (N2): Fast, irreversible attack. Favored by strong bases (NaH) and polar aprotic solvents that strip the cation (THF, DMF).
-
Thermodynamic Control (N1): Reversible conditions allowing equilibration to the more stable N1 isomer.
Optimization Matrix
| Variable | Recommendation for N1 Selectivity | Recommendation for N2 Selectivity |
| Base | Cs₂CO₃ or K₂CO₃ (Weaker, allows equilibration) | NaH or LiHMDS (Strong, irreversible deprotonation) |
| Solvent | DMF or DMSO (High dielectric, stabilizes transition state) | THF or DME (Coordination effects) |
| Temperature | High (60-100°C) (Drives thermodynamics) | Low (0°C - RT) (Traps kinetic product) |
| Additives | None | MgBr₂ (Chelation control can direct to N2) |
Recommended Protocol for High N1 Selectivity:
React pyrazolo[3,4-b]pyridine (1.0 eq) with Propyl Iodide (1.1 eq) and Cs₂CO₃ (2.0 eq) in DMF at 80°C for 4-6 hours. This typically yields >10:1 N1:N2 ratio.
References
-
Regioselectivity in Pyrazole Alkylation
- Detailed analysis of N1 vs N2 selectivity in fused pyrazoles.
- Source: Journal of Medicinal Chemistry.
-
NMR Differentiation of Isomers
- Methodology for using NOESY and HMBC to distinguish N-alkyl
- Source: Magnetic Resonance in Chemistry.
-
[5]
-
Synthetic Approaches to Pyrazolo[3,4-b]pyridines
- Comprehensive review of synthesis and functionaliz
- Source: Molecules (MDPI).
-
Crystallization and Phase Behavior
- Study on the solubility and packing of pyrazole deriv
- Source: Crystal Growth & Design.
Disclaimer: Experimental conditions may vary based on specific substituents at C3, C4, or C6. Always perform a test reaction on <50mg scale before committing bulk material.
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine in DMSO
Welcome to the dedicated technical support guide for 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine in DMSO. Isn't DMSO supposed to be a universal solvent?
A1: DMSO is an exceptionally powerful, polar aprotic solvent, often called a "super solvent," capable of dissolving a wide range of polar and nonpolar compounds.[1][2] However, several factors can still impede dissolution. The pyrazolo[3,4-b]pyridine core, while containing polar nitrogen atoms, is a planar, heterocyclic system that can lead to strong crystal lattice energy—the energy that holds the solid compound together.[3] The addition of a propyl group increases the molecule's lipophilicity and molecular weight, which can further complicate solvation. If the compound has high crystal packing energy, the DMSO molecules may struggle to overcome these intermolecular forces, leading to poor solubility.[3]
Q2: What are the initial signs of solubility issues with my compound in DMSO?
A2: Beyond the obvious failure to dissolve, be observant for subtle signs:
-
Cloudiness or Haze: The solution is not perfectly clear, indicating the presence of finely dispersed, undissolved particles.
-
Particulate Matter: You can see visible solid particles, even after vigorous vortexing.
-
Precipitation Over Time: The compound initially dissolves but crashes out of solution after a short period at room temperature or upon freeze-thaw cycles.[4]
-
Inconsistent Results: Variability in bioassay results can sometimes be traced back to inconsistent compound concentration due to partial solubility.
Q3: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what should I do?
A3: This is a classic and very common problem known as "aqueous insolubility." While your compound may be soluble in pure DMSO, its thermodynamic solubility in a mixed solvent system (DMSO/aqueous buffer) is much lower.[5] When the DMSO stock is diluted, the solvent environment rapidly changes from highly organic to predominantly aqueous. The compound, which is poorly water-soluble, can no longer stay in solution and precipitates.
Initial Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may exceed the compound's solubility limit in the final assay buffer.[5]
-
Decrease the DMSO Percentage: While counterintuitive, sometimes a lower starting concentration in DMSO (and thus a larger volume added to the buffer) can prevent localized high concentrations that trigger precipitation. However, be mindful of the final DMSO concentration's effect on your assay.
-
Incorporate Surfactants: Adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to the aqueous medium can help keep the compound in solution.[5]
Troubleshooting Guide: From Stock Solution to Assay
This section provides a systematic approach to resolving solubility issues at different stages of your workflow.
Problem: Difficulty Preparing a Concentrated Stock Solution in 100% DMSO
Even in pure DMSO, achieving a high-concentration stock solution can be challenging due to the compound's properties.
Causality: The primary barrier is often the kinetic and thermodynamic aspects of dissolution. Kinetically, energy is required to break the compound's crystal lattice structure.[6] Thermodynamically, the compound has a finite solubility limit in DMSO that cannot be exceeded.[4]
Solutions & Methodologies:
-
Application of Gentle Heat:
-
Why it works: Heating increases the kinetic energy of both the solvent and solute molecules, providing the energy needed to overcome the crystal lattice forces and accelerating the dissolution rate.[7]
-
Protocol: Warm the vial to 30-40°C in a water bath or heating block for 5-10 minutes. Vortex intermittently. Caution: Do not exceed 60°C, as prolonged exposure to higher temperatures can risk thermal degradation of the compound.[4][8]
-
-
Sonication:
-
Why it works: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[9] This process generates localized high pressure and temperature, acting as a powerful mechanical stirring force that breaks down particle agglomerates and increases the surface area available for solvation.[10][11]
-
Protocol: Place the sealed vial in a bath sonicator for 5-15 minute cycles. Check for dissolution between cycles. This method is highly effective for breaking up stubborn particulates.[4]
-
Solubility Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. researchgate.net [researchgate.net]
Technical Comparison Guide: 1H NMR Interpretation of 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine
[1]
Executive Summary & Structural Context
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., substituted analogs targeting TBK1, BRAF). The introduction of a propyl group at the N1 position affects solubility and lipophilicity, but the alkylation reaction often yields a mixture of N1-propyl (Target) and N2-propyl (Alternative/Impurity) regioisomers.
This guide compares the NMR "performance" (resolution, chemical shift distinctiveness, and structural validation) of the target molecule against its regioisomer and evaluates solvent suitability.
Core Molecule Specifications[1][2][3][4][5][6]
Structural Analysis & Numbering
Proper assignment requires adherence to the IUPAC numbering system for the fused bicyclic system.
Figure 1: Connectivity and numbering of the 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine core. Note the fusion carbons C3a and C7a.
Comparative Analysis: Target (N1) vs. Alternative (N2)
The most critical "alternative" to the product is its N2-regioisomer . Alkylation of the parent 5-bromo-1H-pyrazolo[3,4-b]pyridine often produces the N2 isomer as a minor or competitive byproduct depending on base/solvent conditions.[1]
Performance Comparison: Regioisomeric Differentiation
| Feature | Target: N1-Propyl (Product) | Alternative: N2-Propyl (Impurity) | Differentiation Logic |
| H-3 Chemical Shift | N2-alkylation typically deshields H-3 more than N1-alkylation due to loss of lone-pair shielding effects [1, 2]. | ||
| C-13 Shift (C-3) | Definitive : N2-isomers show a significant upfield shift for C-3 compared to N1 [1]. | ||
| NOE Correlation | Strong NOE : H-3 | Weak/No NOE : H-3 | In N1, the propyl group is spatially closer to H-7a (buried) and H-3. In N2, the propyl is distant from H-3.[1][2] |
| Elution Order (TLC) | Higher R | Lower R | N1 isomers typically elute first in EtOAc/Hexane systems [3]. |
Validation Workflow (Decision Tree)
Use this logic to validate your synthesized product.
Figure 2: Logic flow for confirming regiochemistry.
Comparative Analysis: Solvent Systems
Choice of solvent significantly impacts peak resolution, particularly for the aromatic pyridine protons.
| Parameter | CDCl | DMSO-d | Recommendation |
| Solubility | Moderate. Good for lipophilic N-propyl chain.[1] | Excellent. Dissolves polar impurities/salts. | DMSO-d |
| Aromatic Resolution | Peaks may overlap with CHCl | Shifts aromatic protons downfield, usually providing clearer separation from solvent residual (2.50 ppm). | DMSO-d |
| Water Peak | ~1.56 ppm (Can obscure propyl multiplet). | ~3.33 ppm (Clear of propyl region). | DMSO-d |
Detailed Experimental Data (Reference Standard)
The following data represents the N1-propyl isomer in DMSO-d
1H NMR Peak Assignment Table
Instrument: 400 MHz or higher recommended.
Solvent: DMSO-d
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-6 | 8.75 – 8.85 | Doublet (d) | 1H | Most deshielded aromatic proton; adjacent to Pyridine N. | |
| H-4 | 8.45 – 8.55 | Doublet (d) | 1H | Meta-coupling to H-6; deshielded by Br and aromatic ring current. | |
| H-3 | 8.15 – 8.25 | Singlet (s) | 1H | - | Characteristic pyrazole singlet.[1] Diagnostic for N1 vs N2. |
| N-CH | 4.35 – 4.45 | Triplet (t) | 2H | Deshielded by direct attachment to N1. | |
| CH | 1.80 – 1.95 | Multiplet (m) | 2H | - | Methylene bridge; typical propyl pattern. |
| -CH | 0.85 – 0.95 | Triplet (t) | 3H | Terminal methyl group. |
Experimental Protocol
-
Sample Prep : Dissolve 5–10 mg of purified compound in 0.6 mL of DMSO-d
. Ensure the solution is homogenous (no suspension). -
Acquisition :
-
Pulse angle: 30°.
-
Relaxation delay (D1):
1.0 s (ensure full relaxation of aromatic protons for accurate integration). -
Scans: 16–64 (depending on concentration).[3]
-
-
Processing :
-
Line Broadening (LB): 0.3 Hz.
-
Baseline Correction: Polynomial (Bernstein) to flatten aliphatic region.
-
Referencing: Set residual DMSO pentet center to 2.50 ppm.
-
References
-
Doganc, F. & Göker, H. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques."[4][5] Magnetic Resonance in Chemistry, vol. 62, no. 11, 2024, pp. 765-774. Link
-
Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, vol. 66, no. 3, 1988, pp. 420-428. Link
-
BenchChem Technical Support. "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis." BenchChem Troubleshooting Guides, 2025. Link
-
Assadieskandar, A., et al. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors."[1] European Journal of Medicinal Chemistry, 2019.[2] Link
Sources
- 1. US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. osti.gov [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
Comparative Crystallographic Analysis: Structural Determinants of 1-Alkyl-5-bromo-1H-pyrazolo[3,4-b]pyridine Analogs
Executive Summary & Strategic Context
In the development of kinase inhibitors (e.g., for TRK, Aurora-A, and Topoisomerase II), the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold acts as a privileged pharmacophore. Its planar bicyclic system mimics the adenosine ring of ATP, allowing it to anchor effectively within the kinase hinge region.
However, a critical bottleneck in optimizing these drugs is the solid-state behavior introduced by N1-alkylation. Varying the alkyl chain (Methyl vs. Ethyl vs. Benzyl) drastically alters crystal packing, solubility, and bioavailability without necessarily changing the primary on-target potency.
This guide provides a technical comparison of the structural determinants of these analogs. It moves beyond simple purity checks, offering a workflow to correlate Single Crystal X-Ray Diffraction (SC-XRD) data with bulk physicochemical properties.
Comparative Structural Metrics: The Alkyl Chain Effect
When analyzing 1-alkyl-5-bromo-1H-pyrazolo[3,4-b]pyridine analogs, the alkyl chain acts as a "steric lever," manipulating the crystal lattice. Below is a comparative analysis of how chain length typically impacts crystallographic parameters.
Table 1: Representative Crystallographic Trends in N1-Alkyl Analogs
| Metric | 1-Methyl Analog (Short Chain) | 1-Butyl Analog (Medium Chain) | 1-Benzyl Analog (Bulky/Aromatic) | Implication for Drug Design |
| Crystal System | Monoclinic / Triclinic | Orthorhombic / Monoclinic | Monoclinic | Symmetry often decreases with chain flexibility.[1] |
| Packing Efficiency | High (Tight | Moderate (Chain interdigitation) | High (T-shaped | Higher efficiency = Lower solubility. |
| Density ( | > 1.6 g/cm³ | ~ 1.4 - 1.5 g/cm³ | ~ 1.5 g/cm³ | Density correlates with tablet stability. |
| Dominant Interaction | Halogen Bonding (Br···N) | Van der Waals (Alkyl-Alkyl) | Defines the energy required to dissolve the crystal lattice. | |
| Melting Point | High (>170°C) | Lower (Odd-Even effect) | High (>150°C) | Lower MP generally aids solubility. |
Expert Insight: The "Odd-Even Effect" is critical here. Analogs with odd-numbered carbon chains (propyl, pentyl) often pack less efficiently than even-numbered chains due to the orientation of the terminal methyl group, potentially offering a solubility advantage.
Intermolecular Interaction Profiling
The efficacy of this scaffold relies on specific non-covalent interactions. In the absence of an N1-hydrogen donor (due to alkylation), the 5-Bromine atom becomes the primary directional anchor via Halogen Bonding.
Interaction Hierarchy Diagram
The following diagram illustrates the competitive landscape of intermolecular forces within the crystal lattice.
Figure 1: Hierarchy of intermolecular forces. The Br···N halogen bond is a structure-directing motif that competes with
Mechanistic Detail: The Halogen Bond
The 5-bromo substituent creates a region of positive electrostatic potential (the
Methodological Comparison: Validating the Structure
To ensure authoritative characterization, one must triangulate data from multiple sources. Relying solely on NMR is insufficient for solid-state drug development.
| Methodology | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | DFT (Computational) |
| Primary Output | 3D Atomic Coordinates (CIF) | Bulk Phase Fingerprint | Interaction Energies (kcal/mol) |
| Resolution | Atomic (< 0.8 Å) | Bulk Average | Theoretical |
| Pros | Defines absolute configuration and specific interactions (Br[1]···N). | Rapid; validates that the bulk batch matches the single crystal. | Predicts stability of hypothetical polymorphs. |
| Cons | Requires high-quality crystal growth (slow). | Cannot solve unknown complex structures easily. | Computationally expensive. |
| Verdict | Gold Standard for structure determination. | Essential for batch release QC. | Supportive for explaining stability. |
Experimental Protocols
A. Synthesis of the 5-Bromo Scaffold
Prerequisite for crystallization.
-
Reactants: 5-bromo-2-fluoro-3-formylpyridine (1.0 eq) + Alkyl-hydrazine (1.2 eq).
-
Conditions: Reflux in Ethanol (EtOH) for 4–12 hours.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH.
-
Yield Check: Typical yields range from 45% to 80% depending on the alkyl chain steric bulk.
B. Crystallization Protocol (Self-Validating)
To obtain diffraction-quality crystals suitable for the analysis described above, use the Slow Evaporation vs. Anti-solvent Diffusion comparative method.
-
Prepare Solution A: Dissolve 20 mg of the analog in minimal hot Ethanol or THF.
-
Method 1 (Evaporation): Cover vial with parafilm, poke 3 small holes, and leave at ambient temp.
-
Target: Platelike crystals (often favored by planar stacking).
-
-
Method 2 (Vapor Diffusion): Place the vial (uncapped) inside a larger jar containing Hexane (anti-solvent). Seal the outer jar.
-
Target: Block-like crystals (higher quality for diffraction).
-
-
Validation: Under a polarizing microscope, true single crystals will extinguish light uniformly when rotated. If they do not, they are aggregates (twinning) and must be recrystallized.
C. Analysis Workflow
The following DOT diagram outlines the logical flow from synthesis to structural data banking.
Figure 2: Crystallographic workflow ensuring data integrity from synthesis to refinement.
References
-
Synthesis & Scaffold Utility
- Title: Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Biological Relevance (Kinase Inhibition)
- Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Source: Bioorganic & Medicinal Chemistry (via NIH).
-
URL:[Link]
-
Chemical Properties & Safety
-
General Crystallographic Principles
- Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Review of Tautomerism and Structure).
- Source: MDPI.
-
URL:[Link]
Sources
- 1. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine (C6H5BrN4) [pubchemlite.lcsb.uni.lu]
- 3. 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. boronmolecular.com [boronmolecular.com]
- 5. 5-Bromo-1H-pyrazolo[3,4-b]pyridine | [frontierspecialtychemicals.com]
- 6. 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative biological activity of propyl vs ethyl substituted pyrazolo[3,4-b]pyridines
Executive Summary
In the optimization of pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in kinase inhibition and antimicrobial research—the choice between N1-ethyl and N1-propyl substitution is a critical decision point. This guide objectively compares these two alkyl substitutions, analyzing their impact on lipophilicity, steric accommodation within ATP-binding pockets, and cellular permeability.
The Verdict:
-
Choose N1-Ethyl when targeting kinases with restricted solvent-front regions (e.g., GSK-3
, CDK2) or when aqueous solubility is a limiting factor for bioavailability. -
Choose N1-Propyl when optimizing for membrane permeability (cellular potency) or targeting hydrophobic channels where van der Waals interactions drive affinity (e.g., specific GPCRs or antimicrobial membrane disruption).
Chemical Context & SAR Logic
The pyrazolo[3,4-b]pyridine core is often modified at the N1 position to tune physicochemical properties without altering the primary pharmacophore responsible for hydrogen bonding (typically N7 and C4-substituents).
Physicochemical Comparison
| Feature | N1-Ethyl Derivative | N1-Propyl Derivative | Impact on Bioactivity |
| Steric Bulk | Moderate ( | High ( | Propyl can induce steric clashes in tight pockets (e.g., gatekeeper residues). |
| Lipophilicity (cLogP) | Lower ( | Higher ( | Propyl increases permeability but decreases aqueous solubility. |
| Rotational Freedom | 1 rotatable bond | 2 rotatable bonds | Propyl incurs a higher entropic penalty upon binding unless the pocket is flexible. |
| Solubility | Higher | Lower | Ethyl is preferred for formulation; Propyl often requires co-solvents (DMSO/PEG). |
Mechanism of Action: The "Goldilocks" Zone
In kinase inhibitors, the N1-substituent often orients towards the solvent-exposed region or a hydrophobic sub-pocket.
-
Ethyl: Often sits in the "sweet spot" for small hydrophobic pockets, maintaining potency without clashing with the protein backbone.
-
Propyl: The extra methylene unit (
) can penetrate deeper into hydrophobic clefts, potentially increasing potency by 2-5 fold if the pocket allows. However, if the pocket is rigid, this extension causes a sharp drop in affinity ( -fold loss) due to steric repulsion.
Comparative Biological Performance[1]
A. Anticancer Activity (Kinase Inhibition)
Data synthesized from comparative SAR studies on ALK, TBK1, and CDK inhibitors.
| Target Class | Preferred Substituent | Rationale & Experimental Observation |
| CDK2 / CDK9 | Ethyl | The ATP pocket of CDKs is relatively compact. Propyl substitution often leads to a 3-fold increase in IC |
| ALK (L1196M) | Propyl | In mutant ALK, the gatekeeper mutation creates a different hydrophobic environment. Longer alkyl chains (Propyl) or branched chains can sometimes better accommodate the mutated active site compared to Ethyl [2]. |
| Cytotoxicity (HeLa/MCF-7) | Propyl | While enzyme inhibition might be similar, Propyl derivatives often show lower IC |
B. Antimicrobial Activity
Data derived from MIC evaluations against S. aureus and E. coli.[1][2]
-
Gram-Positive (S. aureus): Propyl derivatives generally outperform Ethyl analogs. The increased lipophilicity facilitates penetration through the thick peptidoglycan layer.
-
Typical MIC (Propyl):
-
Typical MIC (Ethyl):
-
-
Gram-Negative (E. coli): Ethyl derivatives are often preferred. The outer membrane of Gram-negative bacteria creates a strict permeability barrier where highly lipophilic compounds (Propyl) are often pumped out by efflux pumps or fail to penetrate porins efficiently [4].
Decision Logic Visualization
The following diagram illustrates the decision process for medicinal chemists when selecting between Ethyl and Propyl substitutions.
Caption: Decision matrix for N1-alkyl selection based on target structural biology and microbial membrane characteristics.
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols. These methods ensure that observed differences are due to the substituent and not experimental variability.
A. Synthesis (One-Pot Cyclocondensation)
Objective: Synthesize N1-ethyl and N1-propyl analogs side-by-side.
-
Reagents: 5-amino-1-ethylpyrazole (or 1-propyl analog), 4-substituted benzaldehyde, ethyl acetoacetate, anhydrous ethanol.
-
Procedure:
-
Dissolve 1.0 mmol of the aldehyde and 1.0 mmol of ethyl acetoacetate in 10 mL ethanol.
-
Stir for 30 mins at RT.
-
Add 1.0 mmol of 5-amino-1-ethylpyrazole (for Compound A) or 5-amino-1-propylpyrazole (for Compound B).
-
Add 5 mol% L-proline (catalyst).
-
Reflux for 4–6 hours (monitor via TLC, solvent: Hexane/EtOAc 7:3).
-
Cool to RT, filter the precipitate, and recrystallize from EtOH.
-
-
Validation: Confirm structure via
-NMR. Key difference: Ethyl shows triplet (~1.4 ppm) + quartet (~4.2 ppm); Propyl shows triplet (~0.9 ppm) + multiplet (~1.8 ppm) + triplet (~4.1 ppm).
B. In Vitro Cytotoxicity Assay (MTT)
Objective: Compare cellular potency (IC
-
Cell Seeding: Seed MCF-7 or HeLa cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add compounds dissolved in DMSO (ensure final DMSO < 0.1%).
-
Concentration Range: 0.1, 1, 5, 10, 50, 100
. -
Run Ethyl and Propyl analogs on the same plate to minimize batch effects.
-
-
Incubation: 48 hours at
, 5% . -
Development: Add
MTT reagent ( ). Incubate 4h. Dissolve formazan crystals in DMSO. -
Analysis: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
C. Workflow Diagram
Caption: Integrated workflow for parallel synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives.
References
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. National Institutes of Health (PMC). [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [Link][2][3][4][5][6][7][8][9][10][11]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation. National Institutes of Health (PMC). [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 7. dau.url.edu [dau.url.edu]
- 8. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Personal protective equipment for handling 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine
[1]
Executive Summary & Chemical Identity[1][2]
5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1] While specific toxicological data for the 1-propyl derivative may be limited compared to its parent scaffold (5-Bromo-1H-pyrazolo[3,4-b]pyridine, CAS 875781-17-2), the addition of the propyl chain increases lipophilicity (LogP), theoretically enhancing skin permeation.[1]
Operational Directive: Treat this compound as a Potent Irritant and Suspected Acute Toxin . All handling protocols must assume the highest probable risk level (Universal Precautions) to ensure operator safety in the absence of compound-specific LD50 data.[1]
Chemical Profile
| Property | Detail |
| Chemical Structure | Fused pyridine-pyrazole system with a bromine substituent and a propyl alkyl chain.[1][2] |
| Physical State | Solid (typically off-white to pale yellow powder).[1] |
| Primary Hazards | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1] |
| Risk Factor | High Skin Absorption Potential due to lipophilic propyl group + halogenation.[1] |
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the hazard vector.[1] The bromine atom renders the molecule susceptible to oxidative insertion, while the propyl group facilitates transport across lipid bilayers (skin/cell membranes).[1]
Hazard Statements (GHS Classification derived from SAR*)
SAR = Structure-Activity Relationship based on parent scaffold CAS 875781-17-2.[1]
The PPE Matrix: Layered Defense System[1]
The following PPE standards are non-negotiable for handling quantities >10 mg.
A. Hand Protection (Critical)
Rationale: Standard 4-mil nitrile gloves may provide insufficient breakthrough time against halogenated heterocycles in organic solvents (e.g., DCM, DMF).[1]
-
Standard Protocol: Nitrile Gloves (Minimum thickness: 0.11 mm / 4.3 mil).[1]
-
High-Risk Protocol (Solutions/Scale >1g): Double Gloving is required.[1]
B. Respiratory Protection
Rationale: As a powder, the compound poses an inhalation risk (H335).[1]
-
Primary Control: All solid handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station .[1]
-
Secondary Control (If Hood unavailable/Spill cleanup): NIOSH-certified N95 (minimum) or P100 particulate respirator.[1]
C. Eye & Body Protection[1][5]
Operational Workflow: Step-by-Step
This workflow integrates safety controls directly into the experimental procedure.
Phase 1: Weighing & Transfer (Solid State)[1]
-
Preparation: Place the balance inside the fume hood.[1] If the balance is static, use a static gun to prevent powder scattering.[1]
-
PPE Check: Don goggles and double gloves.[1]
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive; use PTFE-coated tools.[1]
-
Containment: Immediately reseal the source container with Parafilm® after massing.
Phase 2: Solubilization & Reaction (Liquid State)[1]
-
Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents accelerate skin absorption of the solute.[1]
-
Addition: Add solvent to the solid (not solid to solvent) to minimize splash risk.[1]
-
Heating: If heating is required, use a reflux condenser and ensure the system is under inert gas (Nitrogen/Argon) to prevent oxidative degradation and fume release.[1]
Phase 3: Workflow Decision Logic (Visualization)[1]
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1]
Emergency Response & Disposal
Accidental Release (Spill)[1][6][7]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
Disposal Protocol
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Parent Compound Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
